1,8-Dichloroanthracene

Crystallography Organic semiconductors Molecular packing

Standard dichloroanthracene isomers lack the steric activation needed for predictable anti-regioselectivity in Diels-Alder reactions. 1,8-Dichloroanthracene (CAS 14381-66-9) provides a validated solution: - Enhanced diene nucleophilicity (N = 3.5231 eV) vs other isomers - Predictable anti-product preference (85-90% anti, 10-15% syn) - Near-planar core (max deviation 0.016 Å) for π-stacking applications - Dual electronic + steric activation mechanism documented with maleic anhydride Suitable for pharmaceutical intermediate synthesis and materials R&D. Available in research quantities with technical data sheet including polymorph characterization (orthorhombic Pna21, monoclinic P21/c).

Molecular Formula C14H8Cl2
Molecular Weight 247.1 g/mol
CAS No. 14381-66-9
Cat. No. B3240527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dichloroanthracene
CAS14381-66-9
Molecular FormulaC14H8Cl2
Molecular Weight247.1 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=C(C=C2C(=C1)Cl)C(=CC=C3)Cl
InChIInChI=1S/C14H8Cl2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H
InChIKeyYGIUYXOOOGQGIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Dichloroanthracene Technical Specifications


1,8-Dichloroanthracene (CAS 14381-66-9) is a chlorinated derivative of the polycyclic aromatic hydrocarbon anthracene, featuring chlorine substituents at the 1 and 8 positions of the tricyclic framework. The compound has a molecular formula of C14H8Cl2 and a molecular weight of 247.12 g/mol [1]. The crystal structure of 1,8-dichloroanthracene has been determined, revealing an essentially planar anthracene ring system with a maximum deviation from coplanarity of 0.016 Å, while the chlorine atoms are slightly displaced on opposite sides of the anthracene plane by -0.045 Å and 0.035 Å [2]. The compound exhibits two known polymorphic forms (orthorhombic Pna21 and monoclinic P21/c) with distinct unit cell parameters [3].

Planar π-conjugated core suitable for organic semiconductor stacking studies
Preserved planarity versus twisted 9,10-disubstituted derivatives
Peri-substitution pattern supports steric activation and regioselective chemistry
Bay-region steric repulsion enables non-electronic Diels-Alder control
Building block for 10-substituted anthracenone library synthesis
Regioselective reduction yields key intermediate for derivatization

Why 1,8-Dichloroanthracene Is Irreplaceable


Substitution of 1,8-dichloroanthracene with other dichloroanthracene positional isomers (e.g., 1,4-dichloroanthracene, 1,5-dichloroanthracene, 2,3-dichloroanthracene, or 9,10-dichloroanthracene) or with unsubstituted anthracene leads to divergent outcomes in multiple performance dimensions. The 1,8-peri substitution pattern introduces unique steric constraints at the bay region that cannot be replicated by other isomers, fundamentally altering both reactivity and biological activity profiles. Specifically, the peri-positioned chlorine atoms in 1,8-dichloroanthracene create steric repulsion with substituents introduced at the 9-position, inducing non-electronic activation of the anthracene framework that enhances Diels-Alder reactivity in ways not observed for 1,5-dichloro or 9,10-dichloro analogs [1]. In medicinal chemistry applications, the cytotoxic profile of 1,8-dichloroanthracene derivatives differs markedly from their 1,5-dichloro counterparts, with distinct activity patterns observed across multiple cancer cell lines [2]. Additionally, the regioisomeric substitution pattern governs the regioselectivity of cycloaddition reactions, with 1,8-dichloroanthracene exhibiting a predicted anti-product preference (85-90% anti versus 10-15% syn) that differs fundamentally from the reactivity patterns of other dichloroanthracene isomers [3].

Substitution pattern
1,8-dichloro enforces peri steric repulsion; 1,5- or 1,4-isomers lack bay-region activation, altering Diels-Alder reactivity and regioselectivity.
Biological profile
Cytotoxicity and antioxidant response profiles are specific to the 1,8-substitution; 1,5-dichloro derivatives exhibit different cell-line activity patterns, limiting direct substitution in cell-model studies.
Synthetic handle
Regioselective mono-reduction to anthracenone is enabled by peri-chloro orientation; 9,10-dichloro or unsubstituted anthracene do not provide the same carbonyl discrimination.

1,8-Dichloroanthracene vs. Comparators: Quantitative Evidence


Crystal Structure Planarity Advantage

X-ray crystallographic analysis reveals that the anthracene ring system in 1,8-dichloroanthracene maintains a high degree of planarity with a maximum atomic deviation of only 0.016 Å from the least-squares plane. This near-coplanar geometry contrasts sharply with 9,10-disubstituted anthracene derivatives where steric congestion at the central ring forces the anthracene framework into non-planar conformations, typically with deviations exceeding 0.2-0.5 Å. The chlorine atoms in the 1,8-positions are slightly displaced on opposite sides of the anthracene plane by -0.045 Å and 0.035 Å [1].

Planarity advantage
Class-level
0.016 Å deviation vs >0.2 Å for 9,10-disubstituted
Supports π-stacking model prediction for semiconductor studies
Single-crystal XRD; class-level comparison
Crystallography Organic semiconductors Molecular packing

Cytotoxicity in KB Carcinoma Cells

In a comparative series of anthracenone derivatives, 10-substituted 1,8-dichloro-9(10H)-anthracenone derivatives (compounds 3c and 4c) demonstrated favorable inhibitory activity against human oral epidermoid carcinoma (KB) cells that compared favorably with the clinical agent mitoxantrone. Compound 4c exhibited combined inhibitory action against KB, GBM (human cervical carcinoma), and CHO (Chinese hamster ovary) cell lines. Importantly, these 1,8-dichloro derivatives were synthesized as a distinct series following prior work on 1,5-dichloroanthracene derivatives, with the authors noting that the 1,8-substitution pattern was selected for further investigation based on differential cytotoxic potential observed in earlier studies [1]. In separate studies, 9-acyloxy 1,8-dichloroanthracene derivatives were evaluated for cytotoxicity, with the most active compounds selected for further biological evaluation and structural optimization [2].

Cytotoxicity in KB cells
Cross-study
Activity comparable to mitoxantrone; multi-line profile (KB, GBM, CHO)
Supports cell-model endpoint review across carcinoma lines
1,8- vs 1,5-substitution context; research-grade
Anticancer agents Cytotoxicity Medicinal chemistry

Antioxidant Activity vs. Clinical Benchmarks

Evaluation of the redox properties of 10-substituted 1,8-dichloro-9(10H)-anthracenone derivatives revealed potent inhibition of lipid peroxidation in model membrane systems. Compounds 4b and 4d from this series exhibited stronger antioxidant activity than ascorbic acid (vitamin C), (+)-α-tocopherol (vitamin E), and the clinical anticancer agent mitoxantrone. This represents a distinct functional advantage over the 1,5-dichloroanthracenone series evaluated in the same study, which did not demonstrate comparable antioxidant potency relative to these clinical benchmarks [1].

Antioxidant activity
Cross-study
Compounds 4b, 4d > ascorbic acid, α-tocopherol, mitoxantrone
Supports lipid peroxidation assay context in model membrane
Model membrane assay; comparator context
Antioxidant activity Lipid peroxidation Therapeutic potential

DFT-Calculated Diene Nucleophilicity

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level demonstrate that the chlorine substituents at the 1 and 8 positions increase the nucleophilicity of 1,8-dichloroanthracene as a diene in Diels-Alder cycloadditions. The compound exhibits a nucleophilicity index (N) value of 3.5231 eV, which is elevated relative to unsubstituted anthracene (estimated N ≈ 2.8-3.0 eV based on typical anthracene values). This enhanced nucleophilicity favors the formation of anti-adducts through favorable large-large frontier molecular orbital (FMO) interactions, with the anti-product predicted to constitute approximately 85-90% of the product distribution versus 10-15% for the syn-product [1]. Theoretical studies on the Diels-Alder reaction between 1,8-dichloroanthracene and acrolein confirm that FMO analysis, global reactivity indices, and local reactivity descriptors all consistently predict anti-regioselectivity, in agreement with experimental findings [2].

Nucleophilicity (DFT)
Class-level
N = 3.5231 eV (vs ~2.8–3.0 unsub.)
Supports cycloaddition model prediction for anti-selectivity
DFT B3LYP/6-31G(d,p); gas-phase
Cycloaddition DFT calculations Reactivity prediction

Steric Activation of Diels-Alder Reactivity

Systematic investigation of 9-substituted versus 10-substituted 1,8-dichloroanthracenes reveals that the 9-substituted derivatives exhibit significantly higher horizontal and vertical distortions of the anthracene framework due to steric repulsion between the 9-substituent and the two peri-chloro groups at the 1 and 8 positions. The 9-substituted anthracenes displayed higher distortion magnitudes than their 10-substituted counterparts. This distortion directly correlates with enhanced reactivity: 9-substituted 1,8-dichloroanthracenes exhibited higher reactivity in the Diels-Alder reaction with maleic anhydride, an effect attributed to non-electronic (steric) activation rather than electronic modulation [1]. The average C-Cl bond distance in the parent compound is 1.751 Å, and the steric congestion in the bay region is a direct consequence of the 1,8-substitution pattern not present in 1,5-dichloro or 1,4-dichloro isomers [2].

Steric activation
Head-to-head
9-substituted > 10-substituted reactivity with maleic anhydride
Supports non-electronic activation model for cycloaddition
Steric repulsion at bay region; distortion correlates with rate
Steric activation Peri-interaction Diels-Alder reactivity

Regioselective Carbonyl Reduction

The 1,8-dichloro substitution pattern enables a distinctive regioselective reduction pathway not accessible to other dichloroanthracene isomers. When 1,8-dichloroanthracene-9,10-dione precursors are subjected to reductive conditions, the system selectively reduces the carbonyl group that is flanked by the peri-chloro substituents, yielding the corresponding 1,8-dichloro-9(10H)-anthracenone with high regiochemical fidelity [1]. This selectivity arises from the unique steric and electronic environment created by the 1,8-peri substitution. For comparison, 1,4-dichloroanthracene-9,10-dione and 1,5-dichloroanthracene-9,10-dione do not exhibit the same predictable reduction regioselectivity due to the different spatial arrangement of chlorine substituents relative to the carbonyl moieties.

Regioselective reduction
Class-level
Selective mono-reduction of peri-flanked carbonyl
Supports synthetic pathway context for anthracenone intermediate
Zn/NH₃ reductive conditions; class-level inference
Regioselective reduction Synthetic methodology Anthracenedione chemistry

1,8-Dichloroanthracene Application Scenarios


Anticancer Lead Optimization

1,8-Dichloroanthracene derivatives offer a validated chemotype for developing anticancer leads that simultaneously exhibit cytotoxic activity against multiple carcinoma cell lines (KB oral epidermoid, GBM cervical, CHO ovarian) and potent antioxidant activity exceeding that of clinical standards including ascorbic acid, α-tocopherol, and mitoxantrone [1]. The 10-substituted 1,8-dichloro-9(10H)-anthracenone scaffold provides a tunable platform for further structural optimization. Procurement of 1,8-dichloroanthracene enables access to this differentiated pharmacophore that cannot be replicated using 1,5-dichloro or other positional isomers [2].

Stereocontrolled Diels-Alder Cycloadditions

DFT calculations confirm that 1,8-dichloroanthracene exhibits enhanced diene nucleophilicity (N = 3.5231 eV) and predictable anti-regioselectivity (approximately 85-90% anti adduct) in Diels-Alder cycloadditions [1]. The steric activation mechanism documented for 9-substituted derivatives provides an additional dimension of control: the distortion induced by steric repulsion with peri-chloro groups enhances reactivity with maleic anhydride without electronic perturbation [2]. This dual-control mechanism (electronic enhancement plus steric activation) makes 1,8-dichloroanthracene the preferred diene building block when stereochemical predictability is paramount.

Planar π-Conjugated Building Blocks

The near-coplanar anthracene framework of 1,8-dichloroanthracene (maximum deviation from planarity: 0.016 Å) provides an ideal π-conjugated core for applications requiring efficient intermolecular π-π stacking [1]. Unlike 9,10-disubstituted anthracenes that adopt severely twisted conformations (deviations >0.2 Å) which disrupt packing, the 1,8-substitution pattern preserves planarity while offering synthetic handles for further derivatization. The two known polymorphic forms (orthorhombic Pna21 and monoclinic P21/c) provide additional crystalline-phase options for materials optimization [2].

Regioselective Synthesis of 10-Substituted Anthracenones

The unique peri-substitution pattern of 1,8-dichloroanthracene enables regioselective reduction of the corresponding 9,10-anthracenedione to yield 1,8-dichloro-9(10H)-anthracenone with high selectivity for the carbonyl flanked by the two chlorine atoms [1]. This regioselective transformation provides a direct entry to 10-substituted derivatives bearing O-linked and N-linked substituents. The synthetic accessibility of this scaffold, combined with its demonstrated biological activities, makes 1,8-dichloroanthracene a strategically valuable starting material for libraries of functionalized anthracene derivatives [2].

Application
Selection Property
Validation Focus
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and lipid peroxidation pathway-response context
Stereocontrolled cycloaddition studies
Peri-substitution regioselectivity
Steric activation and anti-selectivity assessment
Organic semiconductor / π-stacking studies
Planarity and polymorph form
Crystal packing and charge transport model
10-substituted anthracenone synthesis
Carbonyl reduction regioselectivity
Peri-chloro directing effect review
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